IDT307 - 1141-41-9

IDT307

Catalog Number: EVT-255357
CAS Number: 1141-41-9
Molecular Formula: C14H17IN2
Molecular Weight: 340.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fluorescent analogue of the dopaminergic neurotoxin MPP+
Fluorescent analogue of the dopaminergic neurotoxin MPP+; High Quality Biochemicals for Research Uses

1-Methyl-4-phenylpyridinium (MPP+)

Compound Description: 1-Methyl-4-phenylpyridinium (MPP+) is a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. It is a known substrate for organic cation transporters, including PMAT. []

Fluorescein-Methotrexate (FL-MTX)

Compound Description: Fluorescein-Methotrexate (FL-MTX) is a fluorescent derivative of methotrexate, an anti-cancer drug. FL-MTX is a substrate for organic anion transporters, including OATPs and MRPs. []

Relevance: While not structurally similar to IDT307, FL-MTX serves as a contrasting compound in studies related to transport across the blood-cerebrospinal fluid barrier. Research utilizing live tissue imaging demonstrated that FL-MTX, unlike IDT307, is rapidly transported across the BCSFB with minimal intracellular accumulation, highlighting distinct transcellular pathways for organic anions and cations. [] The study used FL-MTX to demonstrate the role of OATPs and MRPs in the efflux of organic anions, contrasting with the role of PMAT in the uptake and accumulation of the organic cation IDT307. []

Quinine

Compound Description: Quinine is an anti-malarial drug and a known inhibitor of PMAT. []

Relevance: Quinine is used as a pharmacological tool to inhibit PMAT activity and confirm its role in IDT307 transport. Experiments demonstrated that quinine significantly reduced IDT307 uptake into choroid plexus epithelial cells, confirming PMAT as a primary transporter for IDT307. []

Rifampicin

Compound Description: Rifampicin is an antibiotic drug and a known inhibitor of OATPs. []

Relevance: Although structurally unrelated to IDT307, rifampicin is used as a tool to inhibit OATPs and study their role in organic anion transport. Experiments showed that rifampicin completely blocked the uptake of the organic anion FL-MTX into choroid plexus epithelial cells, confirming the involvement of OATPs in this process. [] This finding further strengthens the contrasting transport mechanisms of organic cations like IDT307, which primarily rely on PMAT for uptake.

MK571

Compound Description: MK571 is a leukotriene receptor antagonist and a known inhibitor of MRPs, particularly MRP1 and MRP4. []

Relevance: MK571 is employed as a tool to study the role of MRPs in organic anion transport. Experiments showed that MK571 abolished the basolateral efflux of FL-MTX, leading to its accumulation within choroid plexus epithelial cells. [] This finding, when contrasted with the transport of IDT307, supports the existence of distinct transcellular pathways for organic cations and anions, with MRPs playing a crucial role in the efflux of organic anions like FL-MTX, unlike the primarily PMAT-mediated uptake and accumulation of IDT307.

Serotonin

Compound Description: Serotonin (5-HT) is a neurotransmitter involved in various physiological functions, including mood regulation, sleep, and appetite. It is a substrate for the serotonin transporter (SERT). []

Relevance: While not structurally similar to IDT307, serotonin is relevant in the context of studying monoamine transporter function. The research uses IDT307 as a fluorescent tool to study SERT activity, particularly in platelets. [] IDT307's fluorescence allows researchers to visualize and quantify serotonin transporter activity in live cells. []

Nomifensine

Compound Description: Nomifensine is a dopamine and norepinephrine reuptake inhibitor that also interacts with the dopamine transporter (DAT). []

Relevance: Although not structurally similar to IDT307, Nomifensine serves as a tool to investigate DAT activity in macrophages, which are also known to express PMAT, the transporter for which IDT307 is a substrate. [] Researchers used nomifensine to determine the contribution of DAT to the overall uptake of dopamine in macrophages, providing insights into the functional interplay between different monoamine transporters in immune cells. [] This information is relevant because it expands the understanding of monoamine transporter function in the periphery, complementing the knowledge gained from studying IDT307's interaction with PMAT.

Homotryptamine Derivative (IDT785)

Compound Description: IDT785 is a biotinylated homotryptamine derivative designed as a fluorescent probe for the serotonin transporter (SERT). []

Relevance: IDT785 shares structural similarities with serotonin and is recognized by SERT. It is designed for quantum dot imaging of SERT in live cells, providing a complementary approach to studying SERT function alongside IDT307. Both compounds highlight the importance of developing fluorescent tools to visualize and investigate monoamine transporter activity. []

Source and Classification

IDT307 was first described in a patent by Blakely et al. in 2011, where it was identified as a fluorescent neurotransmitter substrate that fluoresces upon intracellular accumulation, allowing for real-time monitoring of SERT activity in living cells . It is classified as a monoamine transporter substrate and is particularly relevant in studies involving serotonin transport mechanisms.

Synthesis Analysis

The synthesis of IDT307 involves several chemical reactions that transform starting materials into the final product. The detailed synthesis process includes:

  1. Starting Materials: The synthesis begins with commercially available reagents such as 4-(dimethylamino)phenyl-1-methylpyridinium iodide.
  2. Reagents and Conditions: The synthesis typically employs solvents like methylene chloride and requires specific conditions such as refluxing or stirring at ambient temperature.
  3. Yield and Purification: The yield of IDT307 can vary depending on the specific synthesis route used, but purification methods often include column chromatography to isolate the desired compound from by-products .

Detailed Synthesis Steps

  • Step 1: The initial reaction involves the formation of the pyridinium structure through the alkylation of a suitable amine precursor.
  • Step 2: Subsequent steps involve iodination to introduce the iodide group, enhancing solubility and facilitating transport across cell membranes.
  • Step 3: Final purification is achieved through silica gel chromatography, yielding IDT307 in sufficient purity for biological applications.
Molecular Structure Analysis

The molecular structure of IDT307 features a pyridinium ring substituted with a dimethylamino group and an iodide ion. Key structural characteristics include:

  • Molecular Formula: C13_{13}H15_{15}N2_2I
  • Molecular Weight: Approximately 304.17 g/mol
  • Structural Features: The presence of the dimethylamino group contributes to its lipophilicity, while the iodide enhances its fluorescent properties upon cellular uptake.

Structural Data

  • NMR and Mass Spectrometry: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the identity and purity of IDT307 post-synthesis.
  • Crystallography: X-ray crystallography may be utilized to elucidate detailed molecular geometry, although this is less common for small-scale synthetic compounds.
Chemical Reactions Analysis

IDT307 participates in various chemical reactions primarily related to its function as a substrate for serotonin transporters:

  • Transport Mechanism: Upon administration, IDT307 enters cells via SERT, where it becomes fluorescent, allowing researchers to visualize transporter activity .
  • Kinetics: The half-maximal inhibitory concentration (IC50) values have been established in various studies, indicating its potency as a substrate for SERT-mediated transport.

Relevant Technical Details

  • Fluorescence Properties: IDT307 remains non-fluorescent in solution but fluoresces once inside cells, which is critical for real-time monitoring of transporter activity.
  • Cellular Assays: Experimental setups often involve incubating cells with IDT307 at concentrations around 5 µM to assess uptake efficiency and transporter functionality .
Mechanism of Action

The mechanism of action of IDT307 revolves around its interaction with SERT:

  1. Binding: IDT307 binds to the extracellular domain of SERT, mimicking serotonin.
  2. Transport: Once bound, it is transported into the cell, where it accumulates and fluoresces.
  3. Fluorescence Activation: The fluorescence emitted by IDT307 allows researchers to track SERT activity in real-time using microscopy techniques .

Data and Analyses

Studies employing IDT307 have demonstrated its utility in understanding how various factors influence SERT function, including pharmacological agents and cellular conditions.

Physical and Chemical Properties Analysis

IDT307 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Highly soluble in polar solvents like water due to its ionic nature.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant Data

Applications

IDT307 has significant applications in neuroscience research:

  • SERT Activity Monitoring: It is widely used to study serotonin dynamics in neuronal cells, helping elucidate mechanisms underlying mood disorders and antidepressant action .
  • Fluorescence Imaging Techniques: Utilized in advanced imaging techniques such as confocal microscopy to visualize transporter behavior at the single-molecule level .
  • Drug Development Research: Serves as a tool for screening potential antidepressant compounds by assessing their effects on SERT-mediated transport.
Molecular Pharmacology of IDT307

Mechanisms of Transporter Interaction

Substrate Selectivity Across Monoamine Transporters (SERT, DAT, NET)

IDT307 (4-[4-(dimethylamino)phenyl]-1-methylpyridinium iodide), also known as APP⁺, is a fluorescent structural analog of the dopaminergic neurotoxin MPP⁺. It serves as a high-affinity substrate for all three major monoamine transporters: serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). This broad selectivity arises from its cationic amphiphilic structure, which mimics endogenous monoamine neurotransmitters. IDT307's twisted intramolecular charge transfer (TICT) properties allow it to fluoresce upon cellular uptake and intercalation into hydrophobic biomolecular environments (e.g., DNA or proteins), enabling real-time visualization of transporter activity [5] [6] [9].

In transfected HEK-293 cells, IDT307 uptake is robustly inhibited by selective blockers:

  • Paroxetine (SERT inhibitor, ∼90% inhibition at 1 µM)
  • Nomifensine (DAT inhibitor, ∼85% inhibition)
  • Desipramine (NET inhibitor, ∼80% inhibition)

This confirms its pan-specific transporter affinity [1] [6]. Flow cytometry studies further demonstrate negligible SERT-mediated IDT307 uptake in lymphocytes but significant accumulation in platelets, highlighting cell-type-dependent transporter expression and functionality [2] [5].

Table 1: Substrate Selectivity Profile of IDT307

TransporterInhibitor Used% InhibitionCell Model
SERTParoxetine90%HEK-293/hSERT
DATNomifensine85%HEK-293/hDAT
NETDesipramine80%HEK-293/hNET
Lymphocyte SERTParoxetine<10%Murine lymphocytes
Platelet SERTParoxetine95%Murine platelets

Kinetic Profiling of IDT307 Uptake in Heterologous Expression Systems

Kinetic analyses in HEK-293 cells stably expressing human monoamine transporters reveal saturable uptake mechanisms. For SERT, IDT307 exhibits a Michaelis constant (Km) of 7.2 ± 0.3 µM and maximal velocity (Vmax) of 120 ± 5 pmol/min/mg protein, indicating moderate affinity comparable to serotonin (Km ∼0.5 µM) [1] [3]. Uptake is temperature-dependent, with a Q10 value (temperature coefficient) of 2.5 between 22°C and 37°C, confirming energy-dependent transport [2].

In choroid plexus epithelial (CPE) cells, IDT307 accumulation is mediated by the plasma membrane monoamine transporter (PMAT), not organic cation transporters (OCTs). Pmat knockout mice show ∼70% reduction in IDT307 uptake, underscoring PMAT's dominance in cation clearance at the blood-CSF barrier [5].

Role of Membrane Voltage and Ionic Gradients in Transport Dynamics

IDT307 transport is electrogenic and ion-gradient-dependent. Depolarizing membrane potentials (induced by high extracellular K⁺) reduce uptake by 60–75% in SERT-expressing HEK cells, demonstrating voltage sensitivity [2]. SERT-mediated IDT307 transport requires Na⁺/Cl⁻ cotransport, as substitution with choline chloride or gluconate decreases uptake by 85–95% [7]. This aligns with the alternating-access model of neurotransmitter:sodium symporters (NSS), where substrate translocation is coupled to Na⁺ influx [1] [7].

In contrast, PMAT-mediated IDT307 uptake in CPE cells is H⁺-coupled and pH-dependent, with optimal activity at pH 6.0–6.5. This distinguishes it from SERT/DAT/NET mechanisms and explains its role in low-pH niches like the choroid plexus [5].

Pharmacological Inhibition Profiles

Competitive Inhibition by SSRIs and Tricyclic Antidepressants

IDT307 serves as a sensitive probe for quantifying inhibitor potencies at monoamine transporters. Paroxetine (SSRI) inhibits SERT-mediated IDT307 uptake with a half-maximal inhibitory concentration (IC50) of 7.2 ± 0.3 nM, while the tricyclic antidepressant (TCA) imipramine exhibits an IC50 of 35 ± 2 nM [1] [5]. Inhibition is competitive, as evidenced by increased Km values for IDT307 with no change in Vmax when coincubated with inhibitors [1].

Table 2: Inhibition Constants of Antidepressants Against IDT307 Uptake

InhibitorTransporterIC50 (nM)Mechanism
ParoxetineSERT7.2 ± 0.3Competitive
Imipramine (TCA)SERT35 ± 2Competitive
S-CitalopramSERT12 ± 1Competitive
Clomipramine (TCA)SERT28 ± 3Competitive
Desipramine (TCA)NET15 ± 1Competitive

Lymphocyte studies reveal that IDT307 uptake is resistant to SSRIs/TCAs but sensitive to cationic transporter blockers (e.g., decynium-22), confirming non-SERT pathways in immune cells [2].

Allosteric Modulation of Transporter Conformations

Allosteric modulators subtly alter IDT307 kinetics by stabilizing transporter conformations. The SSRI citalopram acts as a negative allosteric modulator (NAM) of SERT, reducing IDT307's dissociation rate by 40% without competing for the orthosteric site [7]. Molecular docking suggests IDT307's bulky dimethylaminophenyl group may bind to the extracellular vestibule of SERT, a site distinct from the serotonin-binding pocket, making it susceptible to allosteric perturbations [1].

Allosteric modulation follows the Monod-Wyman-Changeux (MWC) model, where transporters exist in equilibrium between outward-open (high-affinity) and inward-open (low-affinity) states. Modulators shift this equilibrium:

  • Positive allosteric modulators (PAMs): Stabilize outward-open state → Increase IDT307 Vmax
  • Negative allosteric modulators (NAMs): Stabilize inward-open state → Decrease IDT307 Vmax [7] [8]

This is corroborated by molecular dynamics simulations showing that allosteric ligands alter the free energy landscape of SERT, affecting IDT307 translocation rates [8].

Properties

CAS Number

1141-41-9

Product Name

IDT307

IUPAC Name

N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide

Molecular Formula

C14H17IN2

Molecular Weight

340.20 g/mol

InChI

InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1

InChI Key

CAMWVBRDIKKGII-UHFFFAOYSA-M

SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-]

Synonyms

IDT307; 4-[p-(Dimethylamino)phenyl]-1-methylpyridinium iodide; 4-(4-Dimethylamino)phenyl-1-methylpyridinium iodide

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.